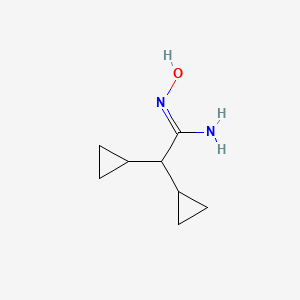

2,2-Dicyclopropyl-N'-hydroxyethanimidamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H14N2O |

|---|---|

Molecular Weight |

154.21 g/mol |

IUPAC Name |

2,2-dicyclopropyl-N'-hydroxyethanimidamide |

InChI |

InChI=1S/C8H14N2O/c9-8(10-11)7(5-1-2-5)6-3-4-6/h5-7,11H,1-4H2,(H2,9,10) |

InChI Key |

RYRFOYSPSOHZJW-UHFFFAOYSA-N |

Isomeric SMILES |

C1CC1C(C2CC2)/C(=N/O)/N |

Canonical SMILES |

C1CC1C(C2CC2)C(=NO)N |

Origin of Product |

United States |

Synthetic Methodologies for 2,2 Dicyclopropyl N Hydroxyethanimidamide and Its Derivatives

Established Synthetic Routes and Strategies for Imidamide Formation

The N'-hydroxyethanimidamide functional group, also known as an amidoxime (B1450833) or N-hydroxyacetamidine, is a critical component of the target molecule. Its synthesis typically involves the reaction of a nitrile with hydroxylamine (B1172632) or the manipulation of related functional groups.

A primary and straightforward method for the synthesis of N'-hydroxyethanimidamides is the nucleophilic addition of hydroxylamine to a corresponding nitrile. In the context of 2,2-Dicyclopropyl-N'-hydroxyethanimidamide, this would involve the reaction of 2,2-dicyclopropylacetonitrile (B11722568) with hydroxylamine. This reaction is generally carried out in a suitable solvent such as ethanol (B145695) or methanol, often with the addition of a base like sodium ethoxide to generate the more nucleophilic hydroxylaminide anion.

A general procedure for the synthesis of N'-hydroxyacetamidine from acetonitrile (B52724) involves reacting hydroxylamine hydrochloride with a base, followed by the addition of the nitrile. The reaction mixture is typically stirred for an extended period, sometimes with gentle heating, to drive the reaction to completion. chemicalbook.com

Table 1: Comparison of Reaction Conditions for Amidoxime Synthesis

| Parameter | Condition 1 | Condition 2 |

| Base | Sodium Ethoxide | Potassium Carbonate |

| Solvent | Ethanol | Aqueous Ethanol |

| Temperature | Room Temperature | 40-60 °C |

| Reaction Time | 24-48 hours | 12-24 hours |

This table presents a generalized comparison of typical reaction conditions for the synthesis of amidoximes from nitriles and hydroxylamine.

While the addition of hydroxylamine to nitriles is the most direct route, condensation reactions can also be employed, particularly for the synthesis of derivatives. For instance, the synthesis of N-(hydroxy)amide-containing pseudopeptides has been achieved through the acylation of N-(benzoyloxy)amines. nih.gov This approach could be adapted to form the core structure, followed by further functionalization.

Another related approach involves the treatment of secondary amines with hydrogen peroxide or acylperoxides to form N,N-dialkyl-hydroxylamines, which could then potentially be converted to the desired imidamide. google.com However, this is a less direct strategy for the primary synthesis of the target compound.

Advanced Synthetic Methodologies for Cyclopropyl-Containing Structures

The dicyclopropylmethyl group presents a significant synthetic challenge due to the inherent strain of the three-membered rings. The construction of this moiety can be approached by either forming the cyclopropyl (B3062369) rings on a precursor molecule or by coupling pre-formed cyclopropyl units.

The construction of cyclopropyl rings is a well-established field in organic synthesis, with several named reactions being of particular relevance. thieme-connect.com The Simmons-Smith cyclopropanation is a powerful method for converting alkenes into cyclopropanes using a carbenoid species, typically generated from diiodomethane (B129776) and a zinc-copper couple. nih.gov This reaction is known for its stereospecificity, where the stereochemistry of the starting alkene is retained in the cyclopropane (B1198618) product.

For the synthesis of a dicyclopropyl scaffold, a precursor containing two appropriately positioned double bonds could be subjected to a double Simmons-Smith reaction.

Other notable cyclopropanation methods include:

Catalytic cyclopropanation of alkenes with diazo compounds: Transition metal catalysts, often based on rhodium or copper, can catalyze the reaction of diazo compounds with alkenes to form cyclopropanes. thieme-connect.com

The Corey-Chaykovsky reaction: This reaction utilizes a sulfur ylide to transfer a methylene (B1212753) group to an α,β-unsaturated carbonyl compound, which could be a precursor to the desired dicyclopropyl structure. thieme-connect.com

The Kulinkovich reaction: This method involves the reaction of a Grignard reagent with an ester in the presence of a titanium catalyst to generate a cyclopropanol, which can then be further modified. thieme-connect.com

Table 2: Overview of Selected Cyclopropanation Reactions

| Reaction | Reagents | Key Features |

| Simmons-Smith | CH₂I₂/Zn(Cu) | Stereospecific, reliable for many alkenes. nih.gov |

| Catalytic (Rh/Cu) | Diazo compounds | Can be rendered asymmetric with chiral ligands. |

| Corey-Chaykovsky | Sulfur ylides | Effective for α,β-unsaturated systems. thieme-connect.com |

| Kulinkovich | Grignard reagents, Ti-catalyst | Forms cyclopropanols from esters. thieme-connect.com |

This table provides a summary of common cyclopropanation reactions that could be applied to the synthesis of dicyclopropyl scaffolds.

An alternative strategy involves starting with building blocks that already contain a cyclopropyl ring. For instance, cyclopropyl Grignard reagents or cyclopropylboronates can be used in cross-coupling reactions to assemble more complex structures. organic-chemistry.org A cobalt-catalyzed cross-coupling between an alkyl iodide and a cyclopropyl Grignard reagent provides a route to introduce the cyclopropyl group. organic-chemistry.org

The ring-opening of cyclopropyl ketones, catalyzed by palladium, can lead to the formation of α,β-unsaturated ketones, which could then be subjected to a second cyclopropanation reaction. rsc.org The inherent strain of the cyclopropane ring makes it susceptible to cleavage under certain conditions, a factor that must be considered during synthetic planning. rsc.org

Stereochemical Control and Diastereoselectivity in Synthesis

When synthesizing derivatives of this compound, particularly those with substituents on the cyclopropyl rings, the control of stereochemistry becomes crucial.

Asymmetric cyclopropanation is a key strategy for achieving enantioselective synthesis. This can be accomplished using chiral catalysts, such as cobalt(II) complexes of D2-symmetric chiral porphyrins, which have been shown to be effective in the cyclopropanation of olefins with α-cyanodiazoacetates, affording high diastereo- and enantioselectivity. organic-chemistry.org

For substrates containing a directing group, such as an allylic alcohol, diastereoselective cyclopropanation can be achieved. The hydroxyl group can direct the cyclopropanating reagent to one face of the double bond, leading to a high degree of stereocontrol. nih.govelsevierpure.com Tandem reactions, where an asymmetric alkyl addition to an α,β-unsaturated aldehyde generates an allylic zinc alkoxide intermediate that then undergoes directed diastereoselective cyclopropanation, offer an efficient one-pot approach to enantiomerically enriched cyclopropyl alcohols. nih.gov

Biocatalytic approaches, using engineered enzymes like myoglobin, have also emerged as a powerful tool for the stereoselective synthesis of cyclopropane-containing molecules, such as fused cyclopropane-γ-lactams. nih.gov These methods can offer high enantioselectivity and operate under mild conditions. nih.gov

Green Chemistry Principles and Sustainable Synthetic Approaches

The application of green chemistry principles is crucial in modern synthetic chemistry to minimize environmental impact and enhance the sustainability of chemical processes. mdpi.cominstituteofsustainabilitystudies.comnih.govjddhs.comispe.org For the proposed synthesis of this compound, several green chemistry strategies can be implemented in both the synthesis of the nitrile intermediate and its subsequent conversion.

Synthesis of 2,2-Dicyclopropylacetonitrile:

A potential route to 2,2-dicyclopropylacetonitrile could involve the alkylation of a suitable precursor. One possible starting material is dicyclopropylmethane (B14067034). The introduction of the nitrile group could be achieved through a multi-step sequence involving halogenation followed by nucleophilic substitution with a cyanide salt.

To align with green chemistry principles, the following considerations are paramount:

Atom Economy: The chosen synthetic route should maximize the incorporation of all starting materials into the final product. instituteofsustainabilitystudies.com Direct C-H activation and cyanation of dicyclopropylmethane would be an ideal, though challenging, approach to maximize atom economy.

Use of Safer Solvents: Traditional solvents often pose environmental and health risks. jddhs.com Replacing hazardous solvents with greener alternatives such as water, ethanol, or supercritical fluids should be prioritized. instituteofsustainabilitystudies.com For instance, the nucleophilic substitution step could potentially be carried out in a biphasic system with a phase-transfer catalyst to minimize the use of organic solvents.

Catalysis: The use of catalytic methods is a cornerstone of green chemistry. ispe.org For the halogenation step, photohalogenation with a catalytic amount of initiator would be preferable to stoichiometric reagents. In the cyanation step, the use of a phase-transfer catalyst can enhance reaction rates and reduce the need for harsh conditions.

Conversion to this compound:

The conversion of nitriles to N'-hydroxyethanimidamides (amidoximes) is typically achieved by reaction with hydroxylamine. tandfonline.comresearchgate.net Green and sustainable approaches to this transformation focus on milder reaction conditions and the reduction of waste.

An optimized green synthesis of arylamidoximes has been reported using water as a solvent and triethylamine (B128534) as a base at room temperature, offering good yields and easier work-up. tandfonline.com This methodology could be adapted for the synthesis of this compound. The use of ultrasound irradiation has also been shown to be an efficient and rapid method for the synthesis of amidoximes, often leading to shorter reaction times and good yields in an ethanol/water solvent system.

The following table summarizes the application of green chemistry principles to the proposed synthesis:

| Green Chemistry Principle | Application in Synthesis of 2,2-Dicyclopropylacetonitrile | Application in Conversion to this compound |

| Prevention of Waste | Designing a high-yield synthesis with minimal byproducts. | Optimizing reaction conditions to maximize conversion and minimize side reactions. tandfonline.com |

| Atom Economy | Exploring direct C-H cyanation to maximize atom incorporation. instituteofsustainabilitystudies.com | The addition of hydroxylamine to the nitrile is inherently atom-economical. |

| Less Hazardous Chemical Syntheses | Avoiding the use of highly toxic reagents and solvents. | Utilizing water as a solvent and a mild base like triethylamine. tandfonline.com |

| Designing Safer Chemicals | The final product's toxicological profile should be considered. | The final product's toxicological profile should be considered. |

| Safer Solvents and Auxiliaries | Employing green solvents like water or bio-based alcohols. instituteofsustainabilitystudies.comjddhs.com | Water is the preferred solvent for a greener process. tandfonline.com |

| Design for Energy Efficiency | Utilizing ambient temperature reactions or alternative energy sources like microwaves or ultrasound. | Conducting the reaction at room temperature or with the aid of ultrasound to reduce energy consumption. |

| Use of Renewable Feedstocks | Investigating bio-based routes to the cyclopropane motif if feasible. | Not directly applicable to this step. |

| Reduce Derivatives | Avoiding unnecessary protection and deprotection steps. | Direct conversion of the nitrile to the amidoxime is a one-step process. |

| Catalysis | Employing catalytic methods for functionalization. ispe.org | The use of a base can be considered catalytic in nature. |

| Design for Degradation | Considering the environmental fate of the final product. | Considering the environmental fate of the final product. |

| Real-time Analysis for Pollution Prevention | Implementing in-process monitoring to control reaction parameters and prevent runaway reactions. | Monitoring the reaction progress by techniques like TLC or HPLC to determine the endpoint accurately. |

| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and conditions that minimize the risk of explosions, fires, and releases. | Avoiding volatile and flammable organic solvents. |

Optimization of Reaction Conditions for Scalability and Efficiency

The successful transition of a synthetic route from the laboratory to an industrial scale hinges on the careful optimization of reaction conditions to ensure safety, efficiency, and cost-effectiveness. numberanalytics.comcreative-biolabs.comacs.org For the synthesis of this compound, a systematic approach to optimization is necessary for both proposed synthetic steps.

Optimization of 2,2-Dicyclopropylacetonitrile Synthesis:

Assuming a route involving the alkylation of a dicyclopropylmethyl synthon, key parameters to optimize include:

Temperature: The reaction temperature can significantly influence the reaction rate and the formation of byproducts. A design of experiments (DoE) approach can be used to identify the optimal temperature that maximizes yield while minimizing impurities. nih.gov

Concentration: The concentration of reactants can affect reaction kinetics and product selectivity. creative-biolabs.com Higher concentrations may lead to faster reactions but could also promote side reactions.

Catalyst Loading: In catalytic steps, the amount of catalyst used is a critical factor. The goal is to use the minimum amount of catalyst necessary to achieve a high conversion rate in a reasonable time frame.

Reaction Time: Monitoring the reaction progress over time is essential to determine the point of maximum product formation and avoid potential degradation of the product.

The following table presents a hypothetical optimization study for the cyanation step:

| Entry | Solvent | Base | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Acetonitrile | K2CO3 | None | 80 | 24 | 45 |

| 2 | Toluene | NaH | None | 110 | 12 | 55 |

| 3 | Toluene/Water | NaOH | TBAB | 80 | 8 | 75 |

| 4 | Toluene/Water | NaOH | TBAB | 100 | 4 | 85 |

| 5 | Toluene/Water | NaOH | TBAB | 100 | 8 | 82 |

TBAB: Tetrabutylammonium bromide

Optimization of the Conversion to this compound:

For the conversion of the nitrile to the amidoxime, optimization would focus on maximizing the yield and purity of the final product while ensuring a scalable and safe process.

Stoichiometry of Hydroxylamine: The molar ratio of hydroxylamine to the nitrile is a critical parameter. An excess of hydroxylamine may be required to drive the reaction to completion, but a large excess can complicate the purification process.

Base Selection and Concentration: The choice of base and its concentration can influence the reaction rate. tandfonline.com Both inorganic bases like sodium carbonate and organic bases like triethylamine can be effective. tandfonline.com

Solvent System: While water is a green solvent, a co-solvent like ethanol may be necessary to ensure the solubility of the nitrile starting material. The optimal solvent ratio would need to be determined.

Work-up and Purification: A scalable process requires a simple and efficient work-up procedure. Crystallization is often a preferred method for purification on a large scale as it can provide a high-purity product without the need for chromatography.

A potential optimization table for this step is shown below:

| Entry | Solvent | Base (equiv.) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Ethanol | Na2CO3 (1.5) | Reflux | 12 | 65 |

| 2 | Water/Ethanol (1:1) | Na2CO3 (1.5) | 60 | 8 | 78 |

| 3 | Water | Triethylamine (1.6) | 25 | 6 | 85 |

| 4 | Water | Triethylamine (2.0) | 25 | 6 | 86 |

| 5 | Water/Ethanol (1:1) | Triethylamine (1.6) | 25 (Ultrasound) | 2 | 90 |

By systematically evaluating these parameters, a robust and efficient process for the synthesis of this compound can be developed, adhering to the principles of green chemistry and ensuring its suitability for larger-scale production.

Mechanistic Investigations of 2,2 Dicyclopropyl N Hydroxyethanimidamide Reactivity

Mechanistic Pathways of N'-hydroxyethanimidamide Chemical Transformations

The reactivity of the N'-hydroxyethanimidamide core is multifaceted, capable of undergoing several chemical transformations. The primary mechanistic pathways are dictated by the inherent properties of the amidine and hydroxylamine (B1172632) functionalities.

Hydrolysis: Like other amidines, 2,2-Dicyclopropyl-N'-hydroxyethanimidamide is susceptible to hydrolysis under both acidic and basic conditions. libretexts.org The reaction typically proceeds via a nucleophilic acyl substitution pathway. Under basic conditions, a hydroxide (B78521) ion attacks the electrophilic carbon of the C=N bond, forming a tetrahedral intermediate which then collapses to yield a carboxylic acid and the corresponding amine/hydroxylamine fragments. libretexts.org Under acidic conditions, protonation of a nitrogen atom activates the molecule for attack by water.

Cycloaddition Reactions: Amidines can act as heterodienophiles in Diels-Alder reactions or participate in other cycloaddition processes. nih.govacs.org The N'-hydroxyethanimidamide moiety could potentially react with various azadienes. Computational studies on similar systems suggest that these reactions may proceed through either a concerted or a stepwise pathway, often involving zwitterionic intermediates. nih.govacs.org The rate-limiting step is frequently the initial nucleophilic attack of the amidine nitrogen. nih.govacs.org

Reactions involving the N'-hydroxy group: The hydroxylamine part of the molecule introduces additional reaction pathways. It can undergo oxidation, reduction, or serve as a nucleophile through its oxygen atom.

Tautomerism: The N'-hydroxyethanimidamide functional group can exist in different tautomeric forms. The equilibrium between these forms is influenced by substitution and solvent conditions, which in turn affects the molecule's reactivity profile.

A common reaction pathway for amidines involves their role as nucleophiles in reactions with electrophilic partners. For instance, their reaction with 1,2,3-triazines and 1,2,3,5-tetrazines has been shown to proceed through an addition/N2 elimination/cyclization pathway rather than a conventional Diels-Alder mechanism. nih.govacs.org This involves the initial nucleophilic attack from the amidine onto the heterocycle as the rate-limiting step. acs.org

Influence of the Dicyclopropyl Group on Reaction Kinetics and Thermodynamics

The gem-dicyclopropyl substitution at the alpha-carbon position exerts a profound influence on both the kinetics and thermodynamics of the molecule's reactions. This influence stems from the unique steric and electronic properties of cyclopropyl (B3062369) rings.

Electronic Effects: Cyclopropyl groups are known to act as electron-donating groups through hyperconjugation, stabilizing adjacent positive charges. wikipedia.org The bonding orbitals of the cyclopropane (B1198618) ring have significant p-character, allowing them to overlap with adjacent p-orbitals or empty orbitals. wikipedia.org This "quasi-π" character has several consequences:

Kinetic Effect: The electron-donating nature of the dicyclopropyl group increases the electron density on the N'-hydroxyethanimidamide backbone. This enhances the nucleophilicity of the nitrogen atoms, potentially accelerating the rate of reactions where the molecule acts as a nucleophile, such as in cycloadditions or reactions with electrophiles. acs.org For reactions proceeding through a carbocationic intermediate or a transition state with significant positive charge development on the alpha-carbon, the dicyclopropyl group would offer substantial stabilization, thereby lowering the activation energy and increasing the reaction rate.

Steric Effects: The two cyclopropyl rings introduce considerable steric bulk around the reaction center. This can hinder the approach of nucleophiles or electrophiles to the amidine carbon, potentially slowing down reactions that are sensitive to steric crowding. Conversely, this steric shield might enhance the selectivity of certain reactions by favoring attack at less hindered positions or by specific reagents. nih.govacs.org

| Compound | Property | Value |

|---|---|---|

| Dicyclopropyl Ketone | Enthalpy of Vaporization (at 298.15 K) | 47.5 kJ/mol nist.gov |

| Ideal Gas Entropy (at 298.15 K) | 370.5 J/(mol·K) nist.gov | |

| Dicyclopropane | Ideal Gas Enthalpy of Formation (at 298.15 K) | 132.2 kJ/mol nist.gov |

| Ideal Gas Entropy (at 298.15 K) | 311.9 J/(mol·K) nist.gov |

Electron Density Distribution and Reaction Site Selectivity

The electron-donating nature of the dicyclopropyl group directly impacts the electron density distribution across the N'-hydroxyethanimidamide moiety, which is a key determinant of reaction site selectivity.

Computational and experimental studies on other cyclopropyl-substituted systems have demonstrated this effect. For instance, topological analysis of the electron density in substituted cyclopropanes shows an accumulation of charge within the ring and an ability to donate this density to adjacent groups. nih.govresearchgate.net In the case of 4-cyclopropylnitrobenzene, electron paramagnetic resonance spectra indicate significant spin and electron density delocalization into the cyclopropyl group. acs.org

For this compound, this electron donation would enrich the π-system of the C=N bond and increase the electron density on the nitrogen and oxygen atoms. This leads to the following predictions for selectivity:

Protonation/Alkylation: The molecule contains three potential basic sites: the imine nitrogen, the amine nitrogen, and the hydroxyl oxygen. The increased electron density will enhance the basicity of all these sites, but the imine nitrogen is generally the most basic site in amidines. The dicyclopropyl group's donation would further favor this site for protonation or electrophilic attack.

Regioselectivity in Cycloadditions: In reactions like the one studied between amidines and tetrazines, the initial nucleophilic attack dictates the regiochemistry. nih.gov The electronic influence of the dicyclopropyl group would strongly favor pathways where the electron-rich amidine nitrogen initiates the reaction, thus controlling the regiochemical outcome.

Molecular electron density theory (MEDT) studies on similar systems, such as the cycloaddition of C-cyclopropyl-N-methylnitrone, confirm that the cyclopropyl group enhances the nucleophilic character of the reactant, directing the flow of electron density towards the electrophile in the transition state. researchgate.net

Studies on Intermediate Formation and Transition States

Understanding the structure and energy of intermediates and transition states is fundamental to elucidating reaction mechanisms. fiveable.mebritannica.com While direct experimental observation of these transient species for this compound is challenging, their nature can be inferred from kinetic data and computational modeling. numberanalytics.com

Transition State (TS) Theory: According to transition state theory, a reaction proceeds through a high-energy configuration known as the transition state, which lies at the maximum energy point on the reaction coordinate. numberanalytics.commasterorganicchemistry.comwikipedia.org The energy difference between the reactants and the transition state is the activation energy, which governs the reaction rate.

For reactions of this compound:

In reactions involving the development of a positive charge adjacent to the dicyclopropyl group, the transition state will be significantly stabilized. This is consistent with the Hammond-Leffler postulate, which predicts that for exothermic steps, the transition state resembles the reactants, while for endothermic steps, it resembles the products. wikipedia.org The stabilization of a positively charged intermediate would lead to an "earlier" transition state.

Computational methods like Density Functional Theory (DFT) are powerful tools for locating and characterizing transition state structures. numberanalytics.comedupublications.com For a reaction like hydrolysis, DFT calculations could model the approach of a water molecule, the formation of the tetrahedral intermediate, and the subsequent bond-breaking and bond-forming steps, identifying the highest energy TS structure. edupublications.com

Reaction Intermediates: Plausible intermediates in the transformations of this compound include:

Protonated Amidinium Ions: In acidic media, protonation leads to a resonance-stabilized amidinium ion. The dicyclopropyl group would further stabilize this cation through hyperconjugation.

Zwitterionic Intermediates: In certain cycloaddition reactions, stepwise mechanisms can involve the formation of zwitterionic intermediates. nih.govacs.org The stability of such an intermediate would be highly dependent on the solvent environment.

Structure Activity Relationship Sar Studies of 2,2 Dicyclopropyl N Hydroxyethanimidamide Analogs

Design Principles for Systematic Structural Modification of Amidoxime (B1450833) Derivatives

Amidoximes, characterized by the RC(=NOH)NH2 functional group, are versatile moieties in drug design, often serving as effective prodrugs for amidines. researchgate.netnih.gov The primary design principle behind using amidoximes is to enhance the oral bioavailability of pharmacologically active amidines. researchgate.netnih.gov Amidines are typically highly basic and exist as cations at physiological pH, which limits their ability to cross cellular membranes and be absorbed from the gastrointestinal tract. researchgate.net By converting the amidine to the less basic and more lipophilic amidoxime, membrane permeability is significantly improved. researchgate.net Following absorption, the amidoxime is metabolically converted back to the active amidine in vivo.

Systematic structural modification of amidoxime derivatives follows several key strategies:

Bioisosteric Replacement: Core fragments of the parent molecule can be replaced with other groups to improve properties without losing the key interactions required for biological activity. For instance, aromatic or bulky aliphatic groups attached to the amidoxime-bearing carbon may be systematically varied to probe the size and nature of a receptor's binding pocket.

Prodrug Strategy Refinement: Modifications can be made to the amidoxime group itself to fine-tune its conversion rate. O-alkylation or O-acylation of the hydroxyl group can alter the metabolic stability and rate of hydrolysis back to the amidine, providing a mechanism to control the release and concentration of the active drug.

Scaffold Hopping: This involves replacing the central molecular scaffold while retaining the essential pharmacophoric elements, like the amidoxime group. This can lead to the discovery of novel chemical series with improved properties, such as enhanced selectivity or reduced off-target effects. nih.gov

Conformational Constraint: Introducing rigid elements, such as small rings or double bonds, into the molecule can lock it into a specific conformation. iris-biotech.de This strategy is used to determine the bioactive conformation—the three-dimensional shape the molecule adopts when it binds to its target—and can lead to increased potency by reducing the entropic penalty of binding. nih.govresearchgate.net

The conversion of nitriles using agents like hydroxylamine (B1172632) hydrochloride is a common and effective method for synthesizing the required amidoxime derivatives for these studies. mdpi.com

Impact of Cyclopropyl (B3062369) Ring Substitutions on Molecular Recognition

The gem-dicyclopropyl motif, as seen in 2,2-Dicyclopropyl-N'-hydroxyethanimidamide, is a critical structural feature that significantly influences molecular recognition and pharmacological properties. The cyclopropyl ring is a versatile substituent in drug design for several reasons. nih.govrsc.org

Key contributions of cyclopropyl rings to molecular properties include:

Conformational Rigidity: The three-membered ring introduces significant steric constraints, restricting the rotation of adjacent bonds. iris-biotech.de This helps to position other pharmacophoric groups in a well-defined spatial arrangement, which can lead to a more favorable, lower-entropy binding to a biological target. iris-biotech.denih.gov

Metabolic Stability: Replacing metabolically vulnerable groups, such as an N-ethyl group, with an N-cyclopropyl group can block CYP450-mediated oxidation, thereby increasing the molecule's metabolic stability and half-life. iris-biotech.de

Enhanced Potency: By enforcing a bioactive conformation and providing favorable interactions within a binding pocket, the inclusion of cyclopropyl rings can lead to a significant enhancement in biological potency. nih.gov

In SAR studies of this compound analogs, modifications would systematically explore the impact of these rings. For example, replacing one or both cyclopropyl rings with other groups like methyl, ethyl, or even a spirocyclic system could reveal the importance of the steric bulk and specific conformation conferred by the dicyclopropyl arrangement. The following table illustrates hypothetical SAR data based on these principles.

Table 1: Hypothetical SAR Data for Cyclopropyl Ring Analogs

| Compound ID | R1 | R2 | Target Binding Affinity (Ki, nM) | Rationale for Modification |

| Parent | Cyclopropyl | Cyclopropyl | 5 | Baseline compound with gem-dicyclopropyl groups. |

| Analog 1 | Cyclopropyl | Methyl | 50 | Replacement of one ring to assess the necessity of dual cyclopropyl groups for optimal binding. |

| Analog 2 | Methyl | Methyl | 250 | Removal of both rings to establish the contribution of conformational constraint to affinity. |

| Analog 3 | Phenyl | Phenyl | 150 | Replacement with bulkier phenyl groups to probe for steric tolerance in the binding pocket. |

| Analog 4 | Hydrogen | Cyclopropyl | 400 | Investigating the effect of removing one entire substituent group. |

This data is illustrative and intended to demonstrate the principles of SAR.

Exploration of N'-hydroxyethanimidamide Substituent Effects

The N'-hydroxyethanimidamide moiety is primarily the prodrug portion of the molecule, designed for in vivo conversion to the active amidine. However, its structure can be modified to understand and optimize its role. SAR studies in this area focus on how different substituents on the amidoxime group affect stability, conversion rate, and interaction with the target before conversion.

Key areas of exploration include:

N'-Hydroxy Modifications: The hydroxyl group is a key site for hydrogen bonding and is central to the chemical character of the amidoxime. Replacing the hydrogen with an alkyl (e.g., -OCH3) or acyl (e.g., -OC(O)CH3) group would block its hydrogen-bonding donor capability and change its metabolic cleavage profile. This helps determine if the intact amidoxime has any intrinsic activity or if its sole purpose is as a prodrug.

The table below presents hypothetical data exploring these modifications.

Table 2: Hypothetical SAR Data for N'-hydroxyethanimidamide Modifications

| Compound ID | R Group on N'-OH | R Group on -NH2 | In Vitro Stability (t½, min) | In Vivo Conversion Rate |

| Parent | H | H | 60 | Moderate |

| Analog 5 | CH3 | H | >240 | Very Slow |

| Analog 6 | C(O)CH3 | H | 30 | Fast |

| Analog 7 | H | CH3 | 75 | Moderate |

This data is illustrative and intended to demonstrate the principles of SAR.

Conformational Analysis and its Relationship to Molecular Interactions

Conformational analysis is the study of the different spatial arrangements (conformations) a molecule can adopt due to rotation around its single bonds. chemistrysteps.com For a molecule like this compound, the gem-dicyclopropyl group imposes significant conformational restrictions. The two cyclopropane (B1198618) rings create a rigid, V-shaped structure that limits the possible orientations of the attached ethanimidamide group.

The interaction of the cyclopropyl rings' orbitals with adjacent π-systems can lead to preferred conformations where the plane of a substituent bisects the C-C-C angle of the ring. nih.gov In a gem-dicyclopropyl compound, steric hindrance between the two rings forces them into a specific, relatively fixed orientation. This rigidity is advantageous as it pre-organizes the molecule into a conformation that may be optimal for binding to its biological target, thereby reducing the entropic cost of binding. nih.govresearchgate.net

Molecular modeling, density functional theory (DFT), and experimental techniques like X-ray crystallography are used to determine the lowest energy conformations and the rotational energy barriers. nih.gov This analysis reveals how the spatial arrangement of the dicyclopropyl and amidoxime groups influences key molecular interactions, such as hydrogen bonding and hydrophobic interactions with a receptor. Understanding these relationships is crucial for designing next-generation analogs with improved affinity and selectivity. The fixed orientation of the dicyclopropyl group can be exploited to precisely position the N'-hydroxyethanimidamide moiety to engage with specific residues in a binding site.

Computational Chemistry and Theoretical Investigations of 2,2 Dicyclopropyl N Hydroxyethanimidamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the electronic level. These theoretical methods can elucidate electronic structure, predict how a molecule will interact with light, and map out the energetic pathways of chemical reactions.

Electronic Structure Analysis

An analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) is crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy difference between these orbitals, known as the HOMO-LUMO gap, provides an indication of the molecule's stability. For 2,2-Dicyclopropyl-N'-hydroxyethanimidamide, the specific energy values for HOMO, LUMO, and the resulting energy gap have not been calculated and reported. Such data would be instrumental in predicting its behavior as an electron donor or acceptor in chemical reactions.

Prediction of Spectroscopic Properties

Computational methods can predict various spectroscopic properties, including infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. These predictions are invaluable for interpreting experimental data and confirming the structure of a synthesized compound. To date, no theoretical spectroscopic data for this compound has been published.

Reaction Mechanism Elucidation via Transition State Calculations

Understanding the mechanisms of chemical reactions is a cornerstone of chemistry. Transition state calculations can map the energy landscape of a reaction, identifying the most likely pathways and the energy barriers that must be overcome. This type of analysis for reactions involving this compound, such as its formation or degradation, has not been performed.

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is a key tool in drug discovery for predicting how a potential drug molecule might interact with a biological target. There are currently no published studies detailing the docking of this compound with any protein targets. Such studies would require the identification of a potential biological target and would aim to predict the binding affinity and specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex.

Molecular Dynamics Simulations for Conformational Stability

Molecular dynamics (MD) simulations provide a detailed view of the conformational changes of a molecule over time. These simulations are essential for understanding the flexibility of a molecule and the stability of its different conformations. An MD simulation of this compound would reveal its dynamic behavior and preferred three-dimensional structures in different environments, but such a study has not been conducted.

In Silico Design and Virtual Screening of Novel Analogs

The in silico design and virtual screening of novel analogs is a powerful strategy for discovering new compounds with improved properties. This involves computationally generating a library of related molecules and then using computational methods to predict their properties and activities. This approach has not yet been applied to the development of analogs of this compound.

Advanced Analytical Methodologies for Research on 2,2 Dicyclopropyl N Hydroxyethanimidamide

High-Resolution Spectroscopic Characterization

Spectroscopic methods are indispensable for the unambiguous determination of the molecular structure of a newly synthesized compound like 2,2-dicyclopropyl-N'-hydroxyethanimidamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity and stereochemistry of organic molecules.

¹H NMR Spectroscopy would provide detailed information about the proton environments in the molecule. The spectrum is expected to show distinct signals for the dicyclopropyl methine proton, the cyclopropyl (B3062369) methylene (B1212753) protons, the ethanimidamide methyl group, and the exchangeable protons of the amine (NH₂) and hydroxyl (OH) groups. The cyclopropyl protons typically appear in the upfield region (0-2 ppm) due to the ring current effect of the three-membered ring. dtic.mil The methine proton would appear as a multiplet due to coupling with the adjacent methylene protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| Cyclopropyl CH₂ | 0.5 - 1.0 | Multiplet |

| Cyclopropyl CH | 1.2 - 1.8 | Multiplet |

| Ethanimidamide CH | 2.5 - 3.0 | Singlet/Multiplet |

| Amine NH₂ | 5.0 - 6.5 (broad) | Singlet |

| Hydroxyl OH | 9.0 - 11.0 (broad) | Singlet |

| Note: This data is predictive and based on analogous structures. Actual experimental values may vary. |

¹³C NMR Spectroscopy complements ¹H NMR by providing information on the carbon skeleton. libretexts.org Due to molecular symmetry, the spectrum would be expected to show fewer signals than the total number of carbon atoms. The highly shielded cyclopropyl carbons are characteristically found in the upfield region of the spectrum (0-25 ppm). oregonstate.edu The carbon of the C=N imine bond would be significantly downfield.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Cyclopropyl CH₂ | 5 - 15 |

| Cyclopropyl CH | 15 - 25 |

| Quaternary Dicyclopropyl C | 30 - 40 |

| Ethanimidamide C | 150 - 165 |

| Note: This data is predictive and based on analogous structures. Actual experimental values may vary. |

2D NMR Spectroscopy , including techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be essential to confirm the assignments made from 1D spectra. COSY would establish proton-proton coupling networks, confirming the connectivity within the cyclopropyl rings. HSQC would correlate each proton signal to its directly attached carbon, while HMBC would reveal longer-range (2-3 bond) correlations, definitively connecting the dicyclopropyl moiety to the ethanimidamide core.

Mass Spectrometry (MS, HRMS, LC-MS/MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous determination of the elemental formula (C₈H₁₄N₂O for the target compound).

Mass Spectrometry (MS) , typically using electron ionization (EI) or electrospray ionization (ESI), would also reveal characteristic fragmentation patterns. Plausible fragmentation pathways for this compound could include the loss of a cyclopropyl radical, cleavage of the C-N bonds, or rearrangements, providing further structural confirmation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful hyphenated technique used for both qualitative and quantitative analysis. It couples the separation power of HPLC with the detection capabilities of tandem mass spectrometry. This method would be particularly useful for identifying and quantifying the compound in complex mixtures, such as reaction monitoring or biological matrices, by selecting the precursor ion and monitoring its specific product ions.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group (broad, ~3200-3600 cm⁻¹), the N-H stretches of the primary amine (two bands, ~3300-3500 cm⁻¹), the C=N stretch of the imine group (~1640-1690 cm⁻¹), and C-H stretches of the cyclopropyl groups (~3000-3100 cm⁻¹). nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about electronic transitions within the molecule. The primary chromophore in this compound is the C=N double bond of the imidamide group, which would be expected to exhibit a π → π* transition in the UV region, likely below 250 nm. mdpi.com Determining the wavelength of maximum absorbance (λmax) is crucial for developing quantitative HPLC-UV methods.

Chromatographic Separation Techniques for Purity and Isomer Analysis

Chromatographic techniques are essential for assessing the purity of the synthesized compound, separating it from starting materials and byproducts, and analyzing any potential isomers.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is the primary technique for determining the purity of non-volatile organic compounds. sepscience.com For a polar compound like this compound, a reversed-phase HPLC (RP-HPLC) method would be developed. biopharmaservices.com

Method development would involve optimizing several parameters:

Stationary Phase: A C18 or a polar-endcapped C18 column would likely be the first choice to achieve adequate retention of the polar analyte. sigmaaldrich.com

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) or formate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) would be employed to separate the main compound from impurities with different polarities.

Detection: A UV detector set at the λmax determined from the UV-Vis spectrum would be used for quantification. fishersci.com

The validated method would be used to determine the percentage purity of the compound and to detect and quantify any process-related impurities or degradation products.

Table 3: Illustrative RP-HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

| Note: These parameters are typical starting points for method development and would require optimization. |

Gas Chromatography (GC) and GC-MS Applications

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Due to the presence of polar -OH and -NH₂ functional groups, this compound has low volatility and may exhibit poor peak shape due to interactions with the column. jfda-online.com

Therefore, chemical derivatization would likely be necessary prior to GC analysis. libretexts.org Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), would convert the active hydrogens on the hydroxyl and amine groups into nonpolar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ethers and amines. sigmaaldrich.com This process increases the volatility and thermal stability of the analyte, making it amenable to GC analysis.

GC-MS would then be used to separate the derivatized compound from any volatile impurities and provide mass spectra for their identification. The fragmentation patterns of the derivatized compound can also offer additional structural information.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides unambiguous data on bond lengths, bond angles, and conformational details, which are crucial for understanding the molecule's structure and its interactions in the solid state.

Currently, specific X-ray crystallographic data for this compound, such as unit cell dimensions, space group, and detailed atomic coordinates, are not available in published literature or crystallographic databases. The generation of such data would require the synthesis of a high-quality single crystal of the compound suitable for diffraction analysis.

Should such a study be undertaken, the resulting data would be presented in a standardized format, as shown in the hypothetical table below. This would include key parameters that define the crystal lattice and the molecule's geometry within it.

Hypothetical Crystallographic Data Table for this compound

| Parameter | Value |

|---|---|

| Empirical formula | C8H14N2O |

| Formula weight | 154.21 g/mol |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = X.XXX Å, α = 90° |

| b = X.XXX Å, β = XX.XX° | |

| c = X.XXX Å, γ = 90° | |

| Volume | XXX.X ų |

| Z | 4 |

| Density (calculated) | X.XXX g/cm³ |

Note: The values in this table are placeholders and represent the type of data that would be obtained from an X-ray crystallography experiment. Actual experimental data is not currently available.

Method Validation and Inter-Laboratory Comparability for Novel Analytical Techniques

The validation of any new analytical method is essential to ensure its reliability, reproducibility, and fitness for its intended purpose. For a novel compound like this compound, developing and validating techniques for its quantification and identification in various matrices would be a critical step in its research and development.

Method validation involves assessing several key performance characteristics, as outlined by international guidelines. While specific validated methods for this compound have not been published, a validation process would typically evaluate the parameters listed in the table below.

Typical Parameters for Analytical Method Validation

| Validation Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Accuracy | The closeness of test results to the true value. | Recovery of 98-102% |

| Precision | The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2% |

| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | No interference at the analyte's retention time |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 |

| Range | The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. | Defined by linearity studies |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1 |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1 |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with varied parameters |

Furthermore, Inter-laboratory comparability studies , also known as proficiency testing, are crucial for establishing the reproducibility of a new analytical method. In such a study, the same homogeneous samples of this compound would be sent to multiple laboratories for analysis using the specified new method. The results would be compared to assess the level of agreement between different labs, which is vital for standardizing the method for wider use. As of now, no inter-laboratory comparison studies for the analysis of this specific compound have been documented in scientific literature.

Chemical Transformations and Derivatization Strategies of the 2,2 Dicyclopropyl N Hydroxyethanimidamide Scaffold

Functional Group Interconversions of the Hydroxyethanimidamide Moiety

The N'-hydroxyethanimidamide group, a type of amidoxime (B1450833), is the primary reactive center for functional group interconversions in the 2,2-Dicyclopropyl-N'-hydroxyethanimidamide scaffold. Amidoximes are known to undergo several key transformations that alter their chemical properties. nih.gov The core structure consists of a C=N-OH moiety which can be oxidized or reduced, and a hydroxyl group amenable to substitution reactions. nih.govnih.gov

Key interconversions include:

Oxidation to Release Nitric Oxide (NO): The C=N-OH group can be oxidized, a reaction catalyzed by various hemoproteins like cytochrome P450 (CYP450). nih.gov This process is significant as it allows the amidoxime to function as a nitric oxide donor. nih.gov

Reduction to Amidines: In vivo, amidoximes are known to be reduced to their corresponding amidines. nih.gov This transformation is critical as it can significantly alter the biological activity profile of the molecule.

Hydroxyl Group Derivatization: The hydroxyl group of the amidoxime is a versatile handle for derivatization. Standard organic chemistry transformations can convert the hydroxyl group into a better leaving group, facilitating substitution reactions. youtube.com It can also be deprotonated by a strong base to form a nucleophilic alkoxide, which can then react with electrophiles. youtube.com

O-Alkylation and O-Acylation: The oxygen atom can be targeted by electrophiles to form ethers and esters, respectively. These modifications can be used to modulate the molecule's lipophilicity and pharmacokinetic properties.

The following table summarizes potential interconversions of the hydroxyethanimidamide moiety.

| Transformation | Reagents/Conditions | Product Functional Group | Significance |

| Oxidation | Cytochrome P450 (CYP450) enzymes, IBX | Nitrile, Nitric Oxide (NO) | Acts as a prodrug for NO release. nih.gov |

| Reduction | In vivo metabolic processes | Amidine | Alters biological activity and basicity. nih.gov |

| O-Alkylation | Alkyl halide, Base | O-Alkyl Amidoxime (Ether) | Increases lipophilicity, potential for prodrug design. |

| O-Acylation | Acyl chloride, Base | O-Acyl Amidoxime (Ester) | Prodrug strategy, alters stability and reactivity. |

Modifications and Hybridizations Involving the Dicyclopropyl System

The dicyclopropyl system imparts significant structural and electronic properties to the scaffold. While cyclopropane (B1198618) rings are generally stable, their high ring strain and unique "bent bond" character allow for specific chemical modifications. The arrangement in this compound is a dicyclopropylmethyl group, which has its own distinct reactivity.

Strategies for modification include:

Reductive Alkylation Introduction: The dicyclopropylmethyl (Dcpm) group itself can be introduced onto a nitrogen atom via reductive alkylation using dicyclopropyl ketone imine and a reducing agent like sodium cyanoborohydride. nih.gov This synthetic handle is relevant in fields like peptide synthesis where the Dcpm group has been used as an amide bond protectant. nih.gov

Carbocation Stability: The dicyclopropylmethyl carbocation is exceptionally stable due to the overlap of the vacant p-orbital of the cationic center with the filled Walsh orbitals of the cyclopropane rings, a phenomenon sometimes referred to as "dancing resonance". quora.com This stability suggests that reactions proceeding through an adjacent carbocation would be favored, potentially enabling specific rearrangements or substitution reactions under acidic conditions.

Cyclopropane Ring Opening: Although requiring harsh conditions, the cyclopropane rings can undergo opening. This can be achieved through reactions with strong electrophiles or via catalytic hydrogenation, transforming the cyclopropyl (B3062369) groups into linear or branched alkyl chains. This fundamentally alters the molecular scaffold.

Synthesis of Analogs: New derivatives can be created by employing different substituted cyclopropanes in the initial synthesis, following synthetic routes like the Corey-Chaykovsky cyclopropanation. nih.gov

The table below outlines potential modifications involving the dicyclopropyl system.

| Modification Strategy | Reagents/Conditions | Resulting Structure | Purpose |

| Ring Opening | H₂, Pt/C or Strong Acid (e.g., HBr) | Branched alkyl chains | Drastic alteration of scaffold for SAR studies. |

| Analog Synthesis | Substituted cyclopropyl starting materials | Modified cyclopropyl rings | Fine-tuning of steric and electronic properties. nih.gov |

| Backbone Protection | Dicyclopropylmethanimine, NaBH₃CN | N-Dcpm protected amine | Use of the motif in other synthetic contexts, like peptide chemistry. nih.gov |

Conjugation Chemistry for Bioconjugate and Material Science Applications

The functional groups within this compound offer several handles for conjugation to biomolecules, polymers, or surfaces. Bioconjugation is a critical technique for creating advanced reagents for research and diagnostics. youtube.com

Oxime Ligation: The N'-hydroxyethanimidamide moiety contains a hydroxylamine-like structure. Hydroxylamines and their derivatives readily react with aldehydes and ketones to form stable oxime linkages. nih.govshef.ac.uk This "click chemistry" reaction is highly chemoselective and widely used in bioconjugation to label proteins, sugars, and other biomolecules that have been modified to contain a carbonyl group. nih.govnih.gov

Amide Bond Formation: The core amidine structure could potentially be hydrolyzed to an amide or carboxylic acid under specific conditions, which could then be coupled to amine-containing molecules using standard coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). youtube.com This is one of the most common bioconjugation reactions. youtube.com

Hydroxyl Group Conjugation: The hydroxyl group can be activated or transformed to create a reactive site for conjugation. For instance, it could be converted into a thiol, which can then be used for selective conjugation to proteins via disulfide bond formation or reaction with maleimides. nih.gov

The following table details conjugation strategies for the scaffold.

| Conjugation Handle | Partner Functional Group | Linkage Formed | Key Features |

| N'-Hydroxy Group | Aldehyde, Ketone | Oxime | Highly chemoselective, stable bond, widely used in bioconjugation. nih.govshef.ac.uk |

| Amidine (post-hydrolysis) | Amine | Amide | Robust and stable covalent bond, common in drug-protein conjugates. youtube.com |

| Hydroxyl Group (post-activation) | Thiol, Amine | Thioether, Ether, Disulfide | Provides alternative conjugation pathways for specific applications. nih.gov |

Synthesis of Chemically Modified Analogs and Probes

The synthesis of analogs and chemical probes based on the this compound scaffold is essential for exploring its structure-activity relationships (SAR) and for developing tools to investigate biological systems. nih.gov The general synthesis of amidoximes from nitriles and hydroxylamine (B1172632) provides a foundational route for creating derivatives. nih.govchemicalbook.com

Analog Synthesis via Nitrile Precursors: The most direct route to synthesize the parent compound and its analogs is the reaction of a corresponding nitrile (e.g., 2,2-dicyclopropylacetonitrile) with hydroxylamine. chemicalbook.com By varying the structure of the nitrile precursor, a diverse library of analogs can be generated. For example, replacing the dicyclopropyl group with other cyclic or acyclic moieties would produce a range of compounds for SAR studies.

Derivatization of the Amidine Core: The amidine nitrogen atoms can be substituted. Synthesis of N-substituted amide derivatives is a common strategy to create novel compounds with altered biological activities. nih.govmdpi.com

Development of Chemical Probes: To create a chemical probe, the scaffold would be functionalized with a reporter tag (e.g., a fluorophore, biotin) or a photo-affinity label. nih.gov This could be achieved by attaching the tag to the N'-hydroxy group or by synthesizing an analog that incorporates a suitable linker for post-synthetic modification. The goal is to create a tool that allows for the visualization or identification of the molecule's biological targets. nih.gov

The table below presents examples of potential chemically modified analogs.

| Analog Type | Modification Site | Synthetic Strategy | Purpose |

| Scaffold Analog | Dicyclopropyl System | Use of alternative nitrile precursors in reaction with hydroxylamine. | Explore SAR related to steric bulk and lipophilicity. |

| N-Substituted Analog | Amidine Nitrogen | Multi-step synthesis involving protection/deprotection and N-alkylation. | Modulate hydrogen bonding capacity and basicity. |

| Fluorescent Probe | N'-Hydroxy Group | O-alkylation with a fluorophore-containing alkyl halide. | Enable visualization of the molecule in biological systems. |

| Biotinylated Probe | N'-Hydroxy Group | Acylation with an activated biotin (B1667282) derivative. | Facilitate affinity purification and identification of binding partners. |

Future Research Directions and Unexplored Avenues in 2,2 Dicyclopropyl N Hydroxyethanimidamide Chemistry

Development of Novel Catalytic Methods for Synthesis

The synthesis of sterically hindered molecules such as 2,2-Dicyclopropyl-N'-hydroxyethanimidamide often requires bespoke catalytic solutions to achieve high efficiency and selectivity. Future research could productively focus on the development of novel catalytic systems tailored to the specific challenges posed by the dicyclopropyl group.

Transition Metal Catalysis: The use of transition metals to catalyze the formation of the core structure is a promising area. For instance, developing catalysts that can facilitate the coupling of a dicyclopropyl ketone precursor with an appropriate nitrogen source would be a key step. Research into palladium, copper, or rhodium-based catalysts, which are known to be effective in a variety of cross-coupling and amination reactions, could yield significant advancements. The challenge will be to design ligand systems that can accommodate the steric bulk of the dicyclopropyl moiety.

Organocatalysis: An alternative to metal-based catalysts is the use of small organic molecules to promote the desired transformations. Organocatalysts could offer advantages in terms of cost, toxicity, and air/moisture stability. Future work could explore the use of chiral organocatalysts to achieve enantioselective synthesis, which would be crucial if the molecule has potential applications in pharmacology.

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field. Enzymes can offer unparalleled selectivity and operate under mild reaction conditions. Screening for or engineering enzymes that can catalyze the key bond-forming steps in the synthesis of this compound could lead to highly efficient and environmentally friendly synthetic routes.

| Catalytic Approach | Potential Advantages | Key Research Challenges |

| Transition Metal Catalysis | High reactivity and selectivity, well-established field. | Catalyst poisoning, metal contamination of the product, ligand design for steric hindrance. |

| Organocatalysis | Low toxicity, cost-effective, stable to air and moisture. | Lower catalytic activity compared to metals, catalyst loading. |

| Biocatalysis | High enantioselectivity, mild reaction conditions, environmentally friendly. | Enzyme discovery and engineering, substrate scope limitations. |

Exploration of Advanced Spectroscopic and Structural Probes

A thorough understanding of the three-dimensional structure and electronic properties of this compound is essential for predicting its reactivity and potential applications. Advanced spectroscopic techniques can provide this crucial information.

Two-Dimensional Nuclear Magnetic Resonance (2D NMR): While standard 1D NMR provides basic structural information, 2D NMR techniques such as COSY, HSQC, and HMBC would be invaluable for unambiguously assigning all proton and carbon signals, especially in the complex cyclopropyl (B3062369) regions. wikipedia.org NOESY or ROESY experiments could provide insights into the through-space proximity of different parts of the molecule, helping to define its preferred conformation. wikipedia.org

Vibrational Spectroscopy: Infrared (IR) and Raman spectroscopy can provide detailed information about the vibrational modes of the molecule, offering a "fingerprint" for its functional groups. numberanalytics.comsolubilityofthings.com Advanced techniques like surface-enhanced Raman spectroscopy (SERS) could be explored to enhance the signal and study the molecule's interaction with surfaces, which could be relevant for materials science applications. numberanalytics.com

X-ray Crystallography: The definitive method for determining the three-dimensional structure of a molecule is single-crystal X-ray diffraction. Obtaining suitable crystals of this compound would allow for the precise determination of bond lengths, bond angles, and torsional angles, providing a detailed picture of its solid-state conformation.

| Spectroscopic Technique | Information Gained | Potential Applications |

| 2D NMR (COSY, HSQC, HMBC) | Connectivity of atoms, unambiguous signal assignment. | Structural elucidation and verification. |

| 2D NMR (NOESY, ROESY) | Through-space interactions, conformational analysis. | Understanding molecular shape and flexibility. |

| Raman Spectroscopy | Vibrational modes, molecular fingerprint. | Structural characterization, monitoring reactions. |

| X-ray Crystallography | Precise 3D structure, bond lengths and angles. | Definitive structural proof, understanding intermolecular interactions. |

Integration of Machine Learning and Artificial Intelligence for Chemical Design

The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research. mrlcg.com These tools can be applied to accelerate the discovery and optimization of molecules like this compound.

Predictive Modeling: ML models can be trained on existing chemical data to predict various properties of new molecules, such as their solubility, reactivity, and potential biological activity. harvard.edu For this compound, this could involve predicting its interaction with biological targets or its stability under different conditions.

De Novo Drug Design: AI algorithms can be used to design entirely new molecules with desired properties. nih.gov By inputting the desired characteristics, such as a specific biological activity or a particular physical property, these algorithms can generate novel molecular structures, potentially leading to the discovery of new drug candidates or functional materials based on the this compound scaffold.

Synthesis Planning: AI-powered tools can assist in the design of efficient synthetic routes. sfu.cadrugtargetreview.com By analyzing the target molecule, these programs can suggest a sequence of reactions to synthesize it, potentially identifying more efficient or cost-effective routes than those devised by human chemists. This would be particularly useful for a complex target like this compound.

| AI/ML Application | Description | Potential Impact |

| Predictive Modeling | Using algorithms to predict molecular properties. | Faster screening of potential applications, reduced need for expensive experiments. |

| De Novo Design | Generating novel molecular structures with desired properties. | Discovery of new drug candidates and materials. |

| Synthesis Planning | AI-driven design of synthetic routes. | More efficient and cost-effective synthesis of complex molecules. |

Multi-Component Reactions and Efficient Synthesis Strategies

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, offer a powerful approach to chemical synthesis. numberanalytics.com Designing an MCR for the synthesis of this compound would be a significant step forward in terms of efficiency and sustainability.

Convergent Synthesis: MCRs allow for a convergent approach to synthesis, where complex molecules are assembled from smaller, readily available building blocks in a single operation. This is in contrast to traditional linear synthesis, which often involves many steps and can be time-consuming and wasteful.

Diversity-Oriented Synthesis: MCRs are well-suited for creating libraries of related compounds for screening purposes. By varying the starting materials in an MCR, a wide range of analogs of this compound could be rapidly synthesized and tested for their biological activity or material properties.

Atom Economy: MCRs often have high atom economy, meaning that most of the atoms of the reactants are incorporated into the final product, minimizing waste. numberanalytics.com This is a key principle of green chemistry. The development of an MCR for this compound would therefore represent a more sustainable synthetic route.

| Synthesis Strategy | Key Features | Advantages |

| Multi-Component Reactions | Three or more reactants combine in a single step. | Increased efficiency, reduced waste, rapid generation of molecular diversity. |

| Convergent Synthesis | Assembly of complex molecules from smaller fragments. | Shorter synthetic routes, higher overall yields. |

| Diversity-Oriented Synthesis | Creation of libraries of related compounds. | Facilitates the discovery of new bioactive molecules and materials. |

Q & A

Basic Question: What are the methodological steps for synthesizing 2,2-Dicyclopropyl-N'-hydroxyethanimidamide, and how can its purity be optimized?

Answer:

The synthesis of this compound requires careful control of cyclopropane ring formation and hydroxylamine coupling. Key steps include:

- Cyclopropanation : Use transition metal catalysts (e.g., rhodium or copper) to ensure stereochemical fidelity during cyclopropane ring formation.

- Amidine Coupling : Employ N-hydroxyethylation under anhydrous conditions to prevent hydrolysis of the amidine group .

- Purification : Utilize column chromatography with polar solvents (e.g., ethyl acetate/hexane gradients) and validate purity via HPLC (≥98% purity threshold) .

Optimization : Apply factorial design (e.g., 2^k designs) to test variables like temperature, catalyst loading, and reaction time. Statistical analysis of yield and purity data can identify optimal conditions .

Basic Question: Which spectroscopic and computational methods are most reliable for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : Analyze cyclopropyl proton splitting patterns (e.g., δ 1.2–1.8 ppm for cyclopropane CH₂ groups) and hydroxylamine proton resonance (δ 8.5–9.5 ppm) .

- Mass Spectrometry (MS) : Confirm molecular weight via high-resolution ESI-MS, with expected [M+H]+ ion matching the theoretical mass (e.g., C₈H₁₃N₃O: 167.12 g/mol) .

- Computational Validation : Compare experimental IR/NMR data with density functional theory (DFT)-simulated spectra using software like Gaussian or ORCA .

Advanced Question: How can researchers resolve contradictions between experimental and theoretical data for this compound’s reactivity?

Answer:

Discrepancies often arise from solvent effects, conformational dynamics, or incomplete basis sets in computational models. Mitigation strategies include:

- Solvent Correction : Apply continuum solvation models (e.g., SMD) in DFT calculations to account for solvent polarity .

- Dynamic Sampling : Use molecular dynamics (MD) simulations to explore conformational states influencing reactivity .

- Cross-Validation : Compare multiple techniques (e.g., X-ray crystallography for solid-state structure vs. solution-phase NMR) .

Advanced Question: What factorial design approaches are suitable for optimizing reaction conditions in cyclopropane-containing systems?

Answer:

A 2³ factorial design is effective for testing three variables (e.g., temperature, catalyst concentration, and solvent polarity). Example workflow:

- Variable Ranges : Temperature (40–80°C), catalyst (0.5–2.0 mol%), solvent (DMF vs. THF).

- Response Metrics : Yield, enantiomeric excess (for chiral centers), and reaction time.

- Analysis : Use ANOVA to identify significant factors. For instance, high temperature may accelerate cyclopropanation but reduce selectivity .

Advanced Question: How can computational modeling predict the compound’s stability under varying pH and oxidative conditions?

Answer:

- pH Stability : Perform quantum mechanical calculations (e.g., pKa prediction via COSMO-RS) to assess protonation states and hydrolysis susceptibility .

- Oxidative Degradation : Simulate reaction pathways with reactive oxygen species (ROS) using transition state theory (TST) to identify vulnerable functional groups (e.g., hydroxylamine) .

- Validation : Compare predictions with accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) and LC-MS degradation profiling .

Advanced Question: What strategies reconcile discrepancies in cyclopropane ring strain measurements across studies?

Answer:

Ring strain energy (RSE) variations may stem from:

- Experimental Methods : Differing calorimetry vs. computational RSE estimates. Cross-check with strain-sensitive probes (e.g., IR frequency shifts in cyclopropane C-H stretches) .

- Theoretical Models : Use coupled-cluster (CCSD(T)) benchmarks to calibrate DFT functionals (e.g., B3LYP vs. M06-2X) .

- Crystallographic Data : Analyze X-ray-derived bond angles to correlate structural distortion with strain .

Advanced Question: How can researchers integrate mechanistic hypotheses with experimental data for amidine functionalization?

Answer:

- Hypothesis-Driven Design : Propose mechanisms (e.g., nucleophilic attack vs. radical pathways) and test via isotopic labeling (¹⁸O/²H) or trapping experiments .

- Kinetic Profiling : Monitor intermediate formation via in-situ FTIR or stopped-flow spectroscopy .

- Multivariate Analysis : Apply principal component analysis (PCA) to correlate reaction parameters (e.g., solvent dielectric constant, steric bulk) with mechanistic outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.